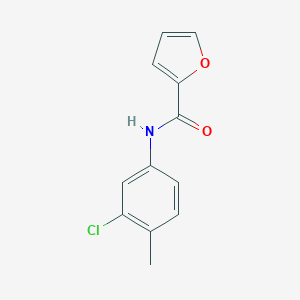

N-(3-chloro-4-methylphenyl)furan-2-carboxamide

Description

N-(3-chloro-4-methylphenyl)furan-2-carboxamide (CAS: 1982-63-4, molecular formula: C₁₂H₁₀ClNO₂) is a substituted furan carboxamide featuring a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIKLJHXDRQDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307469 | |

| Record name | N-(3-chloro-4-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-63-4 | |

| Record name | NSC191529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chloro-4-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-4'-METHYL-2-FURANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most widely reported method involves the reaction of furan-2-carbonyl chloride with 3-chloro-4-methylaniline. This approach, adapted from analogous carboxamide syntheses, proceeds via a two-step process:

-

Synthesis of Furan-2-Carbonyl Chloride :

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloroethane under reflux to form the corresponding acyl chloride. For example, in a representative procedure, 75 mg of furan-2-carboxylic acid reacted with 0.50 mL SOCl₂ at reflux for 3 hours, yielding furan-2-carbonyl chloride after solvent removal. -

Coupling with 3-Chloro-4-Methylaniline :

The acyl chloride is dissolved in dichloromethane and reacted with 3-chloro-4-methylaniline in the presence of a base such as triethylamine (Et₃N). The reaction is typically conducted at room temperature for 15 hours, followed by purification via silica gel chromatography (10% methanol in dichloromethane).

Reaction Scheme :

Key Data :

Alternative Methods Using Coupling Reagents

To avoid handling volatile acyl chlorides, carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed. This method directly couples furan-2-carboxylic acid with 3-chloro-4-methylaniline in the presence of a catalytic base:

-

Activation of Carboxylic Acid :

Furan-2-carboxylic acid (1.0 equiv) is mixed with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C. -

Amine Coupling :

3-Chloro-4-methylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is isolated via extraction and purified by recrystallization.

Advantages :

-

Eliminates the need for SOCl₂.

-

Suitable for acid-sensitive substrates.

Limitations :

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

Polar aprotic solvents like DMF facilitate coupling reactions but may require longer durations.

Catalytic and Stoichiometric Considerations

-

Base Selection : Triethylamine outperforms inorganic bases (e.g., K₃PO₄) in minimizing side reactions.

-

Molar Ratios : A 1.1:1 molar ratio of amine to acyl chloride ensures complete conversion.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the acyl chloride formation step. Key parameters include:

Purification Techniques

-

Crystallization : Ethanol/water mixtures achieve >99% purity.

-

Chromatography : Reserved for high-value batches requiring ultra-high purity.

Analytical Characterization

Spectroscopic Data

¹H-NMR (300 MHz, CDCl₃) :

HR-MS (EI) :

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents : N-(3-chloro-4-methylphenyl)furan-2-carboxamide has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies indicate that compounds with similar structures exhibit significant biological activities, including antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Case Study : A study evaluated the antibacterial properties of various derivatives, including this compound, demonstrating effective inhibition against clinically isolated strains at concentrations ranging from 0.25 to 4 µg/mL .

Material Science

Polymer Incorporation : The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability. Its unique structural features allow for improved interactions within polymer matrices, contributing to the development of advanced materials.

Catalysis

This compound serves as a ligand in catalytic reactions, facilitating various organic transformations. Its ability to stabilize metal catalysts enhances reaction efficiency in synthetic processes.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide (C₁₁H₈BrNO₂)

- Key Differences : Replaces the 3-chloro-4-methylphenyl group with a 4-bromophenyl moiety.

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, yielding 32–83% depending on the boronic acid substituent (electron-donating groups enhance yields) .

- Applications : Serves as an intermediate for synthesizing aryl/heteroaryl-functionalized carboxamides .

N-(4-Carbamoylphenyl)furan-2-carboxamide (CFC) (C₁₂H₁₀N₂O₃)

- Key Differences : Features a 4-carbamoylphenyl group instead of the chloro-methylphenyl substituent.

- Synthesis: Prepared using 4-aminobenzamide and 2-furoyl chloride in a dichloromethane/THF mixture .

- Properties : The carbamoyl group may improve solubility or target binding in pharmaceutical contexts .

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide (C₁₈H₁₃Cl₂NO₂)

- Key Differences : Contains an additional 2-chlorophenyl substituent on the furan ring.

- Properties : Higher molecular weight (346.2 g/mol vs. 235.67 g/mol) and dual chloro groups, which may enhance bioactivity but also increase lipophilicity and toxicity risks .

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide (C₂₀H₁₇FNO₃)

- Key Differences : Incorporates fluorobenzyl and methoxyphenyl groups, derived from fluoxetine modifications.

- Applications : Designed to improve antiviral activity against enteroviruses while reducing cytotoxicity .

Structural and Functional Comparison Table

Biological Activity

N-(3-chloro-4-methylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring and a chloro-substituted aromatic system, which contribute to its biological activity. The compound is structurally designed to interact with various biological targets.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It has been shown to bind competitively to the ATP-binding pocket of kinases, such as TNIK (TRAF2 and NCK interacting kinase), with an IC50 value indicating significant inhibitory potency. This interaction is facilitated through hydrophobic and hydrogen bonding interactions, which stabilize the compound within the binding site.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and biofilm formation. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.22 | Highly effective against biofilm formation |

| Escherichia coli | 0.25 | Significant antibacterial activity |

| Candida albicans | 16.69 | Moderate antifungal activity |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HepG2 and MCF-7:

| Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|

| HepG2 | 33.29 | 45.09 |

| MCF-7 | 41.81 | 39.22 |

These findings suggest that the compound could serve as a lead molecule for developing new anticancer therapies .

Case Studies and Research Findings

- Kinase Inhibition : A study demonstrated that this compound effectively inhibited TNIK with an IC50 value indicating competitive inhibition, showcasing its potential in targeting signaling pathways involved in cancer progression.

- Antimicrobial Efficacy : In a comparative study, the compound showed superior antibiofilm activity against Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin, highlighting its potential as a novel antimicrobial agent .

- Anticancer Mechanisms : Research on various derivatives of furan-based carboxamides indicated that modifications to the structure could enhance anticancer activity, with this compound being among the most potent candidates tested .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-chloro-4-methylphenyl)furan-2-carboxamide?

The compound can be synthesized via amide bond formation between furan-2-carbonyl chloride and 3-chloro-4-methylaniline. Key steps include:

- Dissolving equimolar amounts of the acyl chloride and aniline in acetonitrile under reflux (3–5 hours) .

- Purification via recrystallization or column chromatography to isolate the product.

- Validation using melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR, FT-IR) to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Identifies amide N–H stretches (~3310 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm for furan and substituted phenyl groups), while ¹³C NMR confirms carbonyl carbons (~160 ppm) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms planarity of the amide moiety (C–N bond ~1.34 Å) and dihedral angles between aromatic rings (e.g., 9.71° for phenyl-furan orientation) .

- Intermolecular Interactions : Identifies weak hydrogen bonds (e.g., C–H⋯O) that stabilize crystal packing, aiding in polymorph screening .

- Conformational Analysis : Detects deviations from ideal trans-amide geometry caused by steric or electronic effects .

Q. What strategies address contradictions in reported biological activities of structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine or piperazine groups) and evaluate inhibition potency against targets like PRKD3 .

- Assay Optimization : Use dose-response curves and control experiments (e.g., enzyme activity assays with/without inhibitors) to mitigate false positives .

- Computational Modeling : Molecular docking predicts binding affinities, while MD simulations assess stability of ligand-target complexes .

Q. How can intramolecular interactions influence the reactivity of this compound in derivatization reactions?

- Steric Effects : Bulky substituents on the phenyl ring (e.g., 3-chloro, 4-methyl) hinder electrophilic substitution at the furan’s α-position .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .

- Hydrogen Bonding : Intramolecular N–H⋯O interactions stabilize intermediates, directing regioselectivity in thiourea or hydrazide derivatization .

Data Analysis and Experimental Design

Q. What analytical approaches validate purity and stability under varying storage conditions?

- HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Q. How do solvent polarity and reaction temperature impact synthetic yields?

- Polar Solvents (e.g., DMF, Acetonitrile) : Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of acyl chlorides) .

- Temperature Control : Reflux (~80°C) optimizes reaction rates without decomposing heat-sensitive intermediates .

- Yield Optimization : Use Design of Experiments (DoE) to model interactions between solvent, temperature, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.